molecular formula C14H19NO3 B12945188 tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate

Cat. No.: B12945188
M. Wt: 249.30 g/mol
InChI Key: GMWONMAINVSPQU-LBPRGKRZSA-N
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Description

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate is an organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl (3S)-3-phenyl-1,2-oxazolidine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-12(9-10-17-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1

InChI Key

GMWONMAINVSPQU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCO1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl (S)-3-phenyl-2-oxazolidinone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific substituents on the isoxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The isoxazolidine ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-3-phenyl-2-oxazolidinone: A precursor in the synthesis of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate.

    tert-Butyl (S)-3-phenyl-4-isoxazolidinone: A structural isomer with different reactivity and properties.

    tert-Butyl (S)-3-phenyl-5-isoxazolidinone: Another isomer with unique chemical behavior.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications .

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